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as-Triazine, 5,6-diphenyl-3-(methylthio)-

Cat. No.: B1615932
CAS No.: 28735-33-3
M. Wt: 279.4 g/mol
InChI Key: QJBICCUQQDXOQB-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazine (B1199460) Heterocycles in Contemporary Medicinal Chemistry

The 1,2,4-triazine nucleus is a versatile and privileged scaffold in the field of drug discovery, with its derivatives demonstrating a vast array of biological activities. nih.gov These heterocyclic compounds are integral to the development of new therapeutic agents due to their multifunctional nature. nih.govbenthamdirect.comingentaconnect.com Research has extensively documented their potential across various pharmacological domains.

The broad spectrum of activities associated with 1,2,4-triazine derivatives includes:

Antimicrobial and Antiparasitic: Exhibiting activity against bacteria, fungi, protozoa, and parasites.

Antiviral: Showing promise as antiviral agents, including activity against HIV. nih.gov

Anticancer: Investigated for their antineoplastic properties and cytotoxic activity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory and Analgesic: Acting as anti-inflammatory agents and analgesics. nih.govscientific.net

Cardiovascular: Possessing antihypertensive and cardiotonic properties.

Central Nervous System: Acting as neuroleptic, nootropic, and anticonvulsant agents. nih.gov

Enzyme Inhibition: Functioning as inhibitors for various enzymes, a crucial mechanism in drug action. nih.gov

This wide range of biological applications underscores the importance of the 1,2,4-triazine core as a key building block in the design and synthesis of novel drugs. nih.govresearchgate.net

Table 1: Selected Biological Activities of 1,2,4-Triazine Derivatives

Category Specific Activities
Anti-Infective Antibacterial, Antifungal, Antiviral, Anti-HIV, Antimalarial, Antiparasitic
Antineoplastic Anticancer, Cytotoxic, Cyclin-dependent kinase inhibition
Anti-inflammatory Anti-inflammatory, Analgesic, Cyclooxygenase (COX) Inhibition
Neurological Neuroprotective, Anticonvulsant, Anti-Alzheimer's, Anti-Parkinson's
Metabolic Anti-diabetic, α-glucosidase inhibition
Other Antioxidant, Antihistaminergic, Cardiotonic, Estrogen receptor modulation

Importance of 5,6-Diaryl-1,2,4-Triazine Scaffolds in Modern Drug Discovery and Development

Within the diverse family of 1,2,4-triazines, the introduction of vicinal 5,6-diaryl or heteroaryl groups has created a particularly noteworthy subclass of compounds. nih.govresearchgate.net The 5,6-diaryl-1,2,4-triazine scaffold is recognized as a prominent and privileged structure in medicinal chemistry, serving as the central core for many drug candidates. nih.gov This specific arrangement has been shown to possess a wide spectrum of pharmacological activities, including anti-diabetic, antifungal, anti-inflammatory, anticancer, anti-HIV, neuroprotective, and antioxidant properties. nih.gov

The strategic placement of different substituents, particularly at the 3-position of the triazine ring, is a key determinant of the biological target affinity and selectivity of these compounds. nih.gov For instance, derivatives of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide have demonstrated potent α-glucosidase inhibitory activity, making them candidates for anti-diabetic therapies. nih.gov Similarly, extensive research has been conducted on the synthesis of 5,6-diaryl-1,2,4-triazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. tandfonline.comtandfonline.com The development of 5,6-diphenyl triazine-thio methyl triazole hybrids has also been explored for their potential as multifunctional agents in treating Alzheimer's disease. nih.gov The versatility and potent activity of this scaffold have cemented its role as a frequent subject of investigation in the quest for new therapeutic agents. nih.gov

Scope of the Research: Focusing on as-Triazine, 5,6-diphenyl-3-(methylthio)- as a Promising Scaffold

This article focuses specifically on as-Triazine, 5,6-diphenyl-3-(methylthio)- , a representative member of the 5,6-diaryl-1,2,4-triazine class. Its chemical formula is C₁₆H₁₃N₃S, and it is also known by the systematic IUPAC name 3-(methylthio)-5,6-diphenyl-1,2,4-triazine. chemicalbook.com This compound serves as a crucial chemical intermediate and a foundational scaffold for the synthesis of more complex molecules with tailored biological activities.

The synthesis of this class of compounds often begins with the reaction of benzil (B1666583) and thiosemicarbazide (B42300) to form the precursor 5,6-diphenyl-1,2,4-triazine-3(2H)-thione. jmchemsci.comresearchgate.net This thiol precursor is then readily alkylated to produce S-substituted derivatives like as-Triazine, 5,6-diphenyl-3-(methylthio)-. The 3-methylthio group is a versatile functional handle, allowing for further chemical modifications and the application of molecular hybridization strategies. nih.gov This approach involves combining the 5,6-diaryl-1,2,4-triazine core with other bioactive pharmacophores to create new hybrid molecules with potentially enhanced efficacy or novel mechanisms of action. nih.gov For example, the related thiol has been used as a starting point to synthesize hybrids bearing a 1,2,3-triazole linker, which have been evaluated for their antiproliferative activity against cancer cell lines. nih.gov The utility of as-Triazine, 5,6-diphenyl-3-(methylthio)- and its parent thiol as building blocks for creating diverse chemical libraries makes it a compound of significant interest in contemporary drug discovery and development. tandfonline.comresearchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
as-Triazine, 5,6-diphenyl-3-(methylthio)-
1,2,3-Triazine
1,2,4-Triazine
1,3,5-Triazine (B166579)
2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide
3-(methylthio)-5,6-diphenyl-1,2,4-triazine
5,6-diaryl-1,2,4-triazine
5,6-diphenyl-1,2,4-triazine-3(2H)-thione
Benzene
Benzil
Thiosemicarbazide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3S B1615932 as-Triazine, 5,6-diphenyl-3-(methylthio)- CAS No. 28735-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-5,6-diphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-20-16-17-14(12-8-4-2-5-9-12)15(18-19-16)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBICCUQQDXOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182897
Record name as-Triazine, 5,6-diphenyl-3-(methylthio)-
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Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

28735-33-3
Record name 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name as-Triazine, 5,6-diphenyl-3-(methylthio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine, 5,6-diphenyl-3-(methylthio)-
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Chemical Reactivity and Mechanistic Investigations of As Triazine, 5,6 Diphenyl 3 Methylthio Analogues

Nucleophilic Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is characterized by low electron density, which makes it susceptible to attack by nucleophiles. The positions of attack are influenced by the substituents on the ring and the nature of the attacking nucleophile. Generally, carbon, nitrogen, and sulfur nucleophiles preferentially add to the C5 position of the 1,2,4-triazine core. mdpi.com Subsequent substitution reactions can then occur at the C3 or C6 positions. mdpi.com

The methylthio (-SCH3) group at the C3 position of 5,6-diphenyl-as-triazine is a significant functional handle. While the C3 position is generally less reactive towards initial nucleophilic attack than C5, it is still a viable site for substitution, particularly if the C5 and C6 positions are already occupied, as in the title compound. The methylthio group can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing character of the triazine ring which stabilizes the intermediate Meisenheimer-like complex.

For instance, the related 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) readily undergoes nucleophilic substitution with ammonia (B1221849) to yield 3-amino-5,6-diphenyl-1,2,4-triazine, demonstrating the reactivity of the C3 position. bioorganica.org.ua While direct substitution of the methylthio group is less commonly reported than that of a halogen, it is considered a good leaving group in many heterocyclic systems.

In related systems, such as nitro-substituted nih.govnih.govrsc.orgtriazolo[5,1-c] nih.govnih.govrsc.orgtriazines, the thiol groups of biomolecules like cysteine and glutathione (B108866) have been shown to act as potent nucleophiles, displacing a nitro group. urfu.ru This serves as a model for the potential interaction of S-nucleophiles with the triazine core, suggesting that the C3 carbon bearing the methylthio group is an electrophilic center capable of undergoing substitution. urfu.ru Research on the closely related 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) shows that the sulfur atom can be readily alkylated, for example with ethyl chloroacetate, to form the corresponding thioether, which can then undergo further reactions at the newly introduced ester group. researchgate.net

Under specific conditions, the 1,2,4-triazine ring can undergo cleavage or contraction. These reactions often proceed through initial nucleophilic attack followed by a rearrangement cascade that breaks the heterocyclic ring.

A notable example is the reaction of 3-(trichloromethyl)-5,6-diphenyl-as-triazine, a close analogue, with sodium methoxide (B1231860). clockss.org Instead of a simple substitution, this reaction leads to a ring-cleavage product, 1-methoxy-2-[2,2-dichloro-1-methoxy-ethylidene]amino-1,2-diphenylethane. The proposed mechanism involves the initial attack of the methoxide ion on the C5 position of the triazine ring. This is followed by a cascade of bond reorganizations, leading to the scission of the N1-C6 and N2-N3 bonds and the eventual formation of the open-chain product. clockss.org

Interestingly, this ring-cleavage is highly dependent on the substituent at the C3 position. The study found that the presence of at least two chlorine atoms on the methyl group is necessary to trigger the ring-opening pathway. When analogues with dichloromethyl or monochloromethyl groups were used, they underwent conventional substitution reactions rather than cleavage, highlighting the delicate electronic balance that governs the stability of the triazine ring. clockss.org

In other cases, 1,2,4-triazine derivatives can undergo ring contraction to form imidazole (B134444) derivatives when treated with various reagents, including acids, reducing agents, or oxidants. nih.gov

Inverse Electron Demand Diels-Alder (IEDDA) Reactivity of 1,2,4-Triazines

The electron-deficient 1,2,4-triazine ring system is an excellent diene component for inverse electron demand Diels-Alder (IEDDA) reactions. rsc.org This cycloaddition, which typically involves reaction with an electron-rich dienophile, is a powerful tool for the synthesis of new heterocyclic systems, as the initial cycloadduct often undergoes a retro-Diels-Alder reaction to extrude a molecule of nitrogen, leading to a stable aromatic product. researchgate.net

1,2,4-triazines react with a variety of dienophiles, including strained alkenes and alkynes, which are often used in bioorthogonal chemistry applications. researchgate.netrsc.org Compared to the more commonly used 1,2,4,5-tetrazines, 1,2,4-triazines generally exhibit lower reactivity but offer greater stability, particularly towards biological nucleophiles. nih.govrsc.org

The reactivity of the triazine in IEDDA reactions can be significantly enhanced. Key strategies include:

Electronic Modification : Introducing electron-withdrawing groups onto the triazine ring lowers its LUMO energy, accelerating the reaction with the dienophile's HOMO. researchgate.net

Metal Coordination : Coordination of the triazine ring to a transition metal, such as Rhenium(I), can dramatically increase the reaction rate. For example, the coordination of a Re(I) complex to a 1,2,4-triazine accelerated its IEDDA reaction with bicyclooctyne (BCN) by a factor of 55. nih.govrsc.org This is attributed to the metal depleting electron density from the diene and lowering the energetic barrier to reaction. rsc.org

Cationization : N-alkylation of a pyridyl substituent on the triazine ring creates a cationic triazinium salt. These salts have been found to be up to three orders of magnitude more reactive in IEDDA reactions with strained alkynes than their neutral parent triazines. researchgate.net

The table below summarizes kinetic data for the IEDDA reaction between various 1,2,4-triazines and trans-cyclooctene (B1233481) (TCO) derivatives, illustrating the impact of substituents on reaction rates.

1,2,4-Triazine DerivativeDienophileSecond-Order Rate Constant (k2) [M⁻¹s⁻¹]Reference
3,6-bis(pyridin-2-yl)-1,2,4-triazine(E)-cyclooct-4-enol0.0034 nih.gov
3-(p-tolyl)-6-(pyridin-2-yl)-1,2,4-triazine(E)-cyclooct-4-enol0.0041 nih.gov
3-(p-CF3-phenyl)-6-(pyridin-2-yl)-1,2,4-triazine(E)-cyclooct-4-enol0.010 nih.gov
6-(pyridin-2-yl)-1,2,4-triazine(E)-cyclooct-4-enol0.059 nih.gov
N-methyl-2-(1,2,4-triazin-6-yl)pyridinium(E)-cyclooct-4-enol1.1 nih.gov

In the IEDDA reaction of asymmetrically substituted 1,2,4-triazines, the cycloaddition occurs across the C3 and C6 positions of the triazine ring. researchgate.net The subsequent loss of N2 (from the N1 and N2 positions) results in the formation of a substituted pyridine (B92270). The regioselectivity of the final pyridine product is determined by which nitrogen atom of the dienophile is incorporated into the new ring. Computational studies suggest that reactions with simple alkenes and alkynes tend to favor the formation of para isomers. rsc.org

The scope of the IEDDA reaction of 1,2,4-triazines is broad, providing access to a wide array of functionalized pyridines and other fused heterocyclic systems. The specific dienophile used dictates the nature of the resulting product. For the title compound, 5,6-diphenyl-3-(methylthio)-as-triazine, an IEDDA reaction would involve the diene system comprising C3-N4-C5-C6. Reaction with an alkyne, for example, would lead to a substituted pyridine with the methylthio group and a new substituent at the positions corresponding to the original C3 and C6 carbons, and the diphenyl groups at the adjacent positions.

Comparative Reactivity Studies of Different Substituents on the Triazine Core

The chemical reactivity of the 1,2,4-triazine core is profoundly influenced by the electronic and steric nature of its substituents.

In IEDDA reactions, electron-withdrawing groups are known to increase reactivity. A kinetic study comparing 3,6-bis-aryl substituted 1,2,4-triazines with mono-substituted 6-aryl derivatives found that the mono-substituted compounds were significantly more reactive. nih.gov This suggests that while electronic effects are important, steric hindrance from substituents at both the C3 and C6 positions can impede the approach of the dienophile and slow the reaction. nih.gov Similarly, a study on 1,2,3-triazines showed that adding methyl groups to the C4 and C6 positions dramatically slowed the reaction rate compared to the unsubstituted parent compound, with the dimethylated version being 3000-fold slower. nih.gov

In the context of nucleophilic substitution, the reactivity of the triazine ring decreases as electron-donating groups are added. For example, in the sequential substitution of 2,4,6-trichloro-1,3,5-triazine, the displacement of each successive chlorine atom requires harsher reaction conditions. researchgate.net This is because the introduction of a nucleophile increases the electron density of the ring, making it less susceptible to further attack. researchgate.net

The specific nature of the substituent can also determine the reaction pathway itself. As previously noted in the context of ring-cleavage reactions, a 3-(trichloromethyl)-5,6-diphenyl-as-triazine undergoes ring-opening with sodium methoxide, whereas the analogous 3-(ethoxymethyl) derivative undergoes a simple substitution reaction under similar conditions. clockss.org This demonstrates that substituents can act as triggers, switching between entirely different mechanistic pathways.

The table below presents data from a study on GPR84 antagonists based on a 3,5,6-trisubstituted 1,2,4-triazine scaffold, illustrating how modifications at the 5- and 6-positions affect biological activity, which is a direct consequence of binding interactions governed by the molecule's chemical properties.

CompoundR⁵ SubstituentR⁶ SubstituentpIC₅₀Reference
Analogue 14-Methoxyphenyl4-Methoxyphenyl6.90 acs.org
Analogue 274-Fluorophenyl4-Methoxyphenyl7.40 acs.org
Analogue 28Phenyl4-Methoxyphenyl7.34 acs.org
Analogue 324-Methoxyphenyl4-Fluorophenyl7.10 acs.org
Analogue 334-MethoxyphenylPhenyl7.17 acs.org

Stability and Degradation Pathways under Various Chemical Environments

The chemical stability of as-triazine derivatives, including as-Triazine, 5,6-diphenyl-3-(methylthio)-, is a critical factor influencing their reactivity and potential applications. The degradation of these compounds can proceed through various pathways, primarily involving the substituents and the triazine ring itself. The stability is significantly affected by the chemical environment, including pH and the presence of oxidizing agents.

The as-triazine ring is generally less stable than the more common and highly stable s-triazine ring system. globalscitechocean.com While s-triazines can resist decomposition at temperatures up to 550°C, the as-triazine nucleus is more susceptible to cleavage under certain conditions. globalscitechocean.comuri.edu The stability of the as-triazine core is influenced by its substituents. For instance, the presence of electron-withdrawing groups can enhance the rate of hydrolytic degradation. rsc.org

Stability under Acidic and Basic Conditions

The hydrolytic stability of as-triazine analogues is highly dependent on the pH of the environment. While some triazine compounds are stable under neutral pH, they can undergo hydrolysis under acidic or alkaline conditions. researchgate.net For as-Triazine, 5,6-diphenyl-3-(methylthio)-, two primary sites are susceptible to hydrolysis: the methylthio group and the as-triazine ring.

Under acidic conditions, the hydrolysis of similar triazine compounds has been observed. For example, the acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, a related as-triazine, occurs readily at pH < 3. nih.gov The protonated form of the molecule is reactive and leads to the cleavage of the triazine ring, yielding products like 2-hydrazino-2-phenylacetic acid and acethydrazide. nih.gov It is plausible that as-Triazine, 5,6-diphenyl-3-(methylthio)- could undergo a similar acid-catalyzed hydrolysis, potentially initiated by protonation of one of the ring nitrogens, which would activate the ring for nucleophilic attack by water. This could lead to the cleavage of the triazine ring.

Another potential degradation pathway under acidic conditions is the hydrolysis of the methylthio group. In studies on s-triazines, the cleavage of sulfur-containing groups from the triazine ring has been reported. uoi.gr This would lead to the formation of the corresponding 3-hydroxy derivative, 5,6-diphenyl-3-hydroxy-as-triazine.

Under basic conditions, nucleophilic attack is a common degradation pathway for triazines. The as-triazine ring can be susceptible to ring cleavage by strong nucleophiles. uri.edu For instance, treatment of certain as-triazine derivatives with sodium ethoxide can lead to a ring-cleavage reaction. uri.edu In the case of as-Triazine, 5,6-diphenyl-3-(methylthio)-, hydroxide (B78521) ions could act as the nucleophile, potentially attacking the carbon atom of the methylthio group, leading to the formation of the 3-hydroxy analogue, or attacking the triazine ring itself, which could initiate ring opening.

Stability under Oxidative Conditions

The methylthio group is a primary target for oxidation in as-Triazine, 5,6-diphenyl-3-(methylthio)-. Studies on methylthio-s-triazines have shown that this group can be progressively oxidized to the corresponding methylsulfinyl and methylsulfonyl analogues. uoi.gr Further oxidation can lead to the cleavage of the sulfur-containing group and the formation of the hydroxylated triazine. uoi.gr This suggests a likely degradation pathway for as-Triazine, 5,6-diphenyl-3-(methylthio)- under oxidative stress would involve the formation of as-Triazine, 5,6-diphenyl-3-(methylsulfinyl)- and as-Triazine, 5,6-diphenyl-3-(methylsulfonyl)- as intermediates, followed by hydrolysis to 5,6-diphenyl-3-hydroxy-as-triazine.

The phenyl groups attached to the as-triazine ring are generally more stable and less prone to degradation under typical oxidative conditions compared to the methylthio group and the triazine ring. However, under very strong oxidative conditions, degradation of the phenyl rings could occur. The presence of these bulky phenyl groups may also sterically hinder the approach of reactants to the triazine ring, potentially influencing its degradation rate.

The photocatalytic degradation of s-triazine herbicides has been shown to proceed via radical-mediated processes, leading to the loss of side-chains and the formation of hydroxylated derivatives. researchgate.net It is conceivable that as-Triazine, 5,6-diphenyl-3-(methylthio)- could undergo similar photodegradation, especially in the presence of photosensitizers.

Potential Degradation Pathways

Based on the reactivity of related compounds, the following degradation pathways for as-Triazine, 5,6-diphenyl-3-(methylthio)- can be proposed:

Hydrolysis (Acidic/Basic):

Cleavage of the methylthio group to yield 5,6-diphenyl-3-hydroxy-as-triazine.

Cleavage of the as-triazine ring, particularly under strong acidic or basic conditions.

Oxidation:

Oxidation of the methylthio group to form 5,6-diphenyl-3-(methylsulfinyl)-as-triazine and subsequently 5,6-diphenyl-3-(methylsulfonyl)-as-triazine.

Subsequent hydrolysis of the sulfonyl group to yield 5,6-diphenyl-3-hydroxy-as-triazine.

The following interactive table summarizes the potential degradation products of as-Triazine, 5,6-diphenyl-3-(methylthio)- under different chemical environments based on the discussed research findings.

Initial CompoundConditionPotential Intermediate Degradation ProductsPotential Final Degradation Products
as-Triazine, 5,6-diphenyl-3-(methylthio)-Acidic HydrolysisProtonated as-triazine species5,6-diphenyl-3-hydroxy-as-triazine, Ring cleavage products (e.g., phenyl-containing hydrazides)
as-Triazine, 5,6-diphenyl-3-(methylthio)-Basic Hydrolysis-5,6-diphenyl-3-hydroxy-as-triazine, Ring cleavage products
as-Triazine, 5,6-diphenyl-3-(methylthio)-Oxidative Conditionsas-Triazine, 5,6-diphenyl-3-(methylsulfinyl)-, as-Triazine, 5,6-diphenyl-3-(methylsulfonyl)-5,6-diphenyl-3-hydroxy-as-triazine

It is important to note that the actual degradation pathways and the stability of as-Triazine, 5,6-diphenyl-3-(methylthio)- can be complex and may involve a combination of these routes. Detailed mechanistic and kinetic studies would be necessary to fully elucidate the degradation profile of this specific compound under various chemical environments.

Structure Activity Relationship Sar Studies of As Triazine, 5,6 Diphenyl 3 Methylthio Analogs

Methodological Frameworks for SAR Elucidationmdpi.commdpi.com

The elucidation of SAR for as-triazine analogs relies on a combination of synthetic chemistry, biological testing, and computational modeling. mdpi.com These frameworks allow for a comprehensive understanding of how chemical structures relate to their biological functions.

A primary strategy in SAR studies is the systematic variation of substituents on the core structure. mdpi.com For as-triazine analogs, this involves modifying the 5,6-diphenyl rings and the triazine core itself. The goal is to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (size and shape of substituents), and lipophilicity on the compound's interaction with its biological target. rsc.orgvilniustech.lt

For instance, in the development of 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents, researchers found that antiproliferative properties often required electron-donating groups with a positive mesomeric effect (+M) at the para-position of the phenyl ring. rsc.org Conversely, introducing substituents like halogens (e.g., Cl, F) or methoxy (B1213986) groups (OMe) at different positions on the phenyl rings can lead to varied activity profiles, sometimes resulting in a loss of activity, highlighting the sensitivity of the target to the substitution pattern. mdpi.com The synthesis of these analogs is often achieved through nucleophilic substitution reactions on a reactive precursor, such as a triazine with a leaving group like chlorine or a methylsulfonyl group. nih.govnih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

Parent Compound Substituent (Position) Observed Effect on Activity Reference
6,N2-diaryl-1,3,5-triazine-2,4-diamine p-methoxy or p-dimethylamino (R1 phenyl) Increased antiproliferative activity rsc.org
1,3,5-triazine (B166579) derivative 5-CN (indole ring) Loss of affinity for 5-HT7 receptor mdpi.com
1,3,5-triazine derivative 5-OMe (indole ring) Moderate affinity for 5-HT7 receptor mdpi.com
s-triazine derivative 4-Br (phenyl group) Moderate antifungal activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Molecular Shape Analysis (MSA) have been employed. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Key molecular descriptors often found to be critical in QSAR models for triazines include:

Steric Shape and Dipole Moment: These factors were found to govern the anticoccidial activity of triazine analogs. nih.gov

Thermodynamic and Electronic Properties: Descriptors such as the heat of formation, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and solvent-accessible surface area have been identified as key parameters in describing the cytotoxic effects of pyrazolo-diazine and triazine analogs. nih.gov

A successful QSAR model is characterized by its statistical significance and predictive power, often validated through internal (cross-validation) and external (test set) prediction. nih.govresearchgate.net For example, a QSAR study on triazine herbicides resulted in a high coefficient of determination (r² = 0.86), indicating a strong correlation between the chemical structures and their measured toxicity. mdpi.com

In the analysis of triazine derivatives, MLR models have been developed to predict properties like toxicity or inhibitory activity. researchgate.netresearchgate.net For instance, an MLR-based QSAR model for s-triazine and 2-arylpyrimidine inhibitors of PDE4B identified several key descriptors, including ATSm4 (a 2D autocorrelation descriptor), TPSA (Topological Polar Surface Area), and RNCS (Relative Negative Charged Surface Area), as being important for determining inhibitory activity. researchgate.net The resulting equation provides a quantitative basis for understanding how these properties influence the biological outcome. Principal Component Analysis (PCA) is often used beforehand to reduce the dimensionality of the data and investigate correlations between chemical descriptors. researchgate.net

Influence of 5,6-Diaryl Substitution Patterns on Biological Activitymdpi.comresearchgate.net

The presence and nature of the two aryl groups at the C5 and C6 positions of the as-triazine ring are critical determinants of biological activity. nih.gov Studies have consistently shown that the 5,6-diphenyl substitution pattern is essential for various pharmacological effects, including the inhibition of platelet aggregation. nih.gov

The electronic properties of substituents on these phenyl rings play a significant role. For example, in a series of blood platelet aggregation inhibitors, the introduction of a methoxy group at the para-position of one or both phenyl rings led to potent activity. nih.gov Specifically, ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate and ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate were among the most active compounds. nih.gov This suggests that electron-donating groups on the 5,6-aryl moieties can enhance the interaction with the biological target. In contrast, replacing a phenyl ring with a different aromatic system, such as a 2-thienyl moiety, or altering the substitution pattern can lead to only slight improvements or even a decrease in activity, underscoring the importance of the specific diaryl arrangement. rsc.org

Table 2: Influence of 5,6-Diaryl Substituents on Platelet Aggregation Inhibition

Compound 5-Aryl Group 6-Aryl Group Biological Activity Reference
Parent scaffold Phenyl Phenyl Active nih.gov
Analog 24a 4-Methoxyphenyl Phenyl Potent inhibitory activity nih.gov

| Analog 24f | 4-Methoxyphenyl | 4-Methoxyphenyl | Potent inhibitory activity | nih.gov |

Impact of 3-Position Modifications (e.g., Methylthio vs. other functional groups) on Pharmacological Profilesmdpi.comvilniustech.ltnih.gov

The substituent at the 3-position of the 5,6-diaryl-as-triazine scaffold is a key modulator of pharmacological activity and selectivity. researchgate.net The methylthio (-SCH3) group is a common starting point, often serving as a precursor that can be displaced by various nucleophiles to generate a diverse library of analogs. nih.gov The replacement of the methylthio group with other functional groups has led to compounds with a wide array of biological activities.

For example:

Thioether Derivatives: Replacing the methylthio group with larger thioether linkages, such as in 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide derivatives, has yielded potent α-glucosidase inhibitors. nih.govresearchgate.net

Amine Derivatives: Substitution with a morpholinoethylamine moiety resulted in a compound with a promising antithrombotic profile. nih.gov

Oxygen-linked Groups: Replacing the sulfur with oxygen to create ether linkages (e.g., 3-phenoxy or 3-isopropoxy) generates another class of analogs. uni.luuni.lu

Sulfonyl Derivatives: The methylthio group can be oxidized to a methylsulfonyl (-SO2CH3) group, which is a highly effective leaving group for further nucleophilic substitution, allowing access to O, N, and C-nucleophiles at the 3-position. nih.gov

This versatility highlights that the 3-position is a critical location for fine-tuning the affinity and selectivity of these compounds for different biological targets. researchgate.net

Table 3: Pharmacological Profiles based on 3-Position Substitution

3-Position Substituent Resulting Pharmacological Profile Reference
-(thio)-N-arylacetamide α-Glucosidase inhibition nih.gov
-morpholinoethylamine Antithrombotic activity nih.gov
-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio- Antiproliferative/Apoptosis induction nih.gov

Role of Bridging Moieties and Hybrid Architectures in Activity Modulationvilniustech.lt

A modern strategy in drug design involves creating hybrid molecules by linking the as-triazine scaffold to other pharmacologically active moieties via a bridging linker. mdpi.com This molecular hybridization approach aims to develop agents with multi-target activity or improved potency. nih.gov

A notable example involves the synthesis of 5,6-diaryl-1,2,4-triazine hybrids bearing a 1,2,3-triazole linker. nih.gov The triazole ring acts as a bridge, connecting the core triazine structure to another functional group, such as a substituted benzyl (B1604629) group. In one study, a series of these hybrids were evaluated for antiproliferative activity, with compound 11E (3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine) emerging as a potent inhibitor against several cancer cell lines. nih.gov This demonstrates that the linker and the terminal moiety it connects are crucial for modulating the biological activity of the parent scaffold. The "hybrid" approach can lead to compounds that act on multiple biological pathways, which is a promising strategy for complex diseases. mdpi.com Similarly, pyrazolo[1,5-a] mdpi.comnih.govnih.govtriazine derivatives represent a fused-ring hybrid architecture that has been explored for various enzyme inhibitory activities. mdpi.comnih.gov

Pharmacological and Biological Research Applications of As Triazine, 5,6 Diphenyl 3 Methylthio Derivatives

Research into Anticancer Activities

The s-triazine core is a versatile scaffold for developing new therapeutic agents due to its unique chemical properties that allow for multi-vector structural expansion. nih.gov This has led to extensive research into its derivatives as potential anticancer drugs, targeting various mechanisms within cancer cells. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, making it a prime target for cancer therapy. nih.gov Certain 1,3,5-triazine (B166579) derivatives have demonstrated potent inhibitory activity against mTOR. For instance, a derivative featuring a morpholine (B109124) moiety, specifically 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol, exhibited an IC50 value of 8.45 nM for mTOR, highlighting the potential of the triazine scaffold in designing effective mTOR inhibitors. nih.gov While direct studies on as-Triazine, 5,6-diphenyl-3-(methylthio)- specifically are not detailed, the broader family of triazines shows significant promise in this area.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key strategy in cancer treatment is to induce apoptosis (programmed cell death) and cause cell cycle arrest in malignant cells. Various triazine derivatives have been shown to be effective in this regard.

Apoptosis Induction: Studies have shown that triazine derivatives can trigger apoptosis through multiple pathways. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, which alters the Bax/Bcl-2 ratio and promotes cell death. dovepress.com Activation of caspases, which are key executioner proteins in the apoptotic cascade, has also been observed. dovepress.commdpi.com For example, some triazine compounds induce apoptosis by activating both intrinsic (mitochondria-dependent) and extrinsic (cell death receptor-dependent) pathways. dovepress.com The process is often confirmed by observing phosphatidylserine (B164497) externalization on the cell membrane. nih.gov

Cell Cycle Arrest: Triazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Research has demonstrated that these compounds can cause cell accumulation in the G0/G1, S, or G2/M phases of the cell cycle. nih.govresearchgate.netnih.gov For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides were found to induce G0/G1 arrest in BxPC-3 and PC-3 cancer cells and S-phase accumulation in HCT 116 cells. nih.gov This arrest is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov

Cytotoxicity Evaluation in Specific Cancer Cell Lines (e.g., HL-60, MCF-7, MGC-803)

The cytotoxic potential of as-triazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit cell proliferation by 50%, is a standard metric for this evaluation.

Derivatives of the parent compound have shown significant activity against various cell lines, including human promyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), and gastric carcinoma (MGC-803). For example, a 1,3,5-triazine derivative rich in morpholine moiety was cytotoxic against MCF-7 cells with an IC50 value of 16.32 μM. nih.gov Another study on monastrol-1,3,5-triazine derivatives also reported antineoplastic activity against HL-60 and MCF-7 cell lines. researchgate.net The data underscores the broad-spectrum potential of this class of compounds.

Interactive Table: Cytotoxicity of Triazine Derivatives in Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
Monastrol-1,3,5-triazine derivative (Compound 52)HeLa, MCF-7, HL-60, HepG2Not specified researchgate.net
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolMCF-716.32 nih.gov
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolHeLa2.21 nih.gov
4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolHepG212.21 nih.gov
1,3,5-triazine nitrogen mustardsMCF-713.88 - 146.79 d-nb.info
Falcarindiol (from Oplopanax elatus)HCT-1161.7 nih.gov
10H-3,6-Diazaphenothiazine (PTZ)A27800.62 dovepress.com

Inhibition of DNA Synthesis and Cellular Proliferation

Derivatives of triazine have been investigated for their ability to interfere with fundamental cellular processes like DNA synthesis and proliferation. nih.govnih.gov One mechanism of action involves acting as a folate antagonist. For example, Triazinate (TZT), a triazine folate antagonist, is a potent inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of DNA precursors. nih.gov By inhibiting this enzyme, TZT effectively halts DNA synthesis, which is particularly detrimental to rapidly dividing cancer cells. nih.gov

Another approach by which these compounds exert their antiproliferative effects is through direct interaction with DNA. nih.govd-nb.info Some triazine derivatives can bind to DNA, disrupting the replication and transcription processes, which ultimately leads to the cessation of cell growth and proliferation. nih.govd-nb.info This DNA-binding capability is a hallmark of many successful cytotoxic agents used in chemotherapy. nih.gov

Antimicrobial Efficacy Studies

In addition to their anticancer properties, triazine derivatives have been explored for their effectiveness against microbial pathogens. The structural versatility of the triazine ring allows for the design of compounds with broad-spectrum antimicrobial activity. nih.govactascientific.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Research has demonstrated that derivatives of as-triazine exhibit inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Phenyl-1,3-thiazole substituted amino-s-triazine derivatives have shown good antibacterial activity against Gram-positive strains such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus. researchgate.net Similarly, other synthesized hydrazide derivatives demonstrated notable activity against Staphylococcus aureus. medscireview.net The 1,3-thiazine moiety, which can be derived from or incorporated with triazines, is a core component of cephalosporin (B10832234) antibiotics, which are effective against many Gram-positive pathogens. actascientific.com

Gram-Negative Bacteria: The same series of phenyl-1,3-thiazole substituted amino-s-triazines were also active against Gram-negative bacteria, including Salmonella typhi, Escherichia coli, and Klebsiella aerogenes. researchgate.net However, some studies indicate that activity can be more pronounced against Gram-positive strains. For instance, certain phenolphthalein (B1677637) hydrazides were found to be more potent against Staphylococcus aureus (Gram-positive) than Proteus mirabilis (Gram-negative). medscireview.net The development of amphiphilic triazine polymer derivatives has also been pursued to enhance activity against multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov

Interactive Table: Antibacterial Spectrum of Triazine Derivatives

Derivative ClassGram-Positive Strains TestedGram-Negative Strains TestedReference
Phenyl-1,3-thiazole substituted amino-s-triazinesBacillus subtilis, Bacillus cereus, Staphylococcus aureusSalmonella typhi, Escherichia coli, Klebsiella aerogenes researchgate.net
Amphiphilic triazine polymersMethicillin-resistant S. aureus (MRSA), Vancomycin-resistant E. faecium (VREF)Multidrug-resistant P. aeruginosa (MDRPA) nih.gov
Phenolphthalein hydrazidesStaphylococcus aureusProteus mirabilis medscireview.net
5,6-dihydro-4H-1,3-thiazine derivativesM. tuberculosis H37RvNot specified actascientific.com
1,3-Thiazines from chalconesStreptococcus aureus, S. subtilusE. coli, P. aeruginosa actascientific.com

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

Derivatives of the triazine nucleus have shown significant promise as antifungal agents, particularly against opportunistic pathogens like Candida albicans. Research has explored how modifications to the triazine core can yield compounds with potent fungicidal or fungistatic properties.

One study reported the synthesis of s-triazine-tetrazole analogs that demonstrated excellent antifungal efficacy against C. albicans. nih.gov Notably, certain compounds in this series exhibited minimum inhibitory concentration (MIC) values significantly lower than fluconazole (B54011), a standard antifungal medication. nih.gov For instance, compounds designated as 3a, 3b, and 3c had MIC values of 1.475 × 10⁻⁸, 1.288 × 10⁻³, and 2.1851 × 10⁻⁴ µg/mL, respectively, compared to fluconazole's MIC of 0.857 µg/mL. nih.gov Structure-activity relationship (SAR) analysis suggested that the presence of an unsubstituted phenyl group was crucial for this high level of activity. nih.gov

Another s-triazine based compound, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline, was found to display rapid fungicidal activity against C. albicans, including strains that were resistant to fluconazole and caspofungin. nih.govmdpi.com Further investigations into hydrazine-based compounds, which share some structural similarities, also revealed potent activity against C. albicans, with the ability to decrease biofilm formation and protect against infection in a C. elegans model. mdpi.com These findings underscore the potential of the triazine scaffold in developing new antifungal therapies to combat drug-resistant fungal infections. researchgate.netnih.gov

Table 1: Antifungal Activity of Selected Triazine Derivatives against C. albicans

Compound Description MIC (µg/mL) Reference
Compound 3a N2-(tetrazol-5-yl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine 1.475 × 10⁻⁸ nih.gov
Compound 3b N2-(tetrazol-5-yl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine analog 1.288 × 10⁻³ nih.gov
Compound 3c N2-(tetrazol-5-yl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine analog 2.1851 × 10⁻⁴ nih.gov

Antiviral Properties, Including Anti-HIV Research

The triazine framework has been extensively investigated for its antiviral potential, leading to the discovery of derivatives with significant anti-HIV activity. These compounds often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. researchgate.net

Research into 1-substituted-3-(3,5-dimethylbenzyl)triazine derivatives revealed potent anti-HIV-1 activity. nih.gov Within this series, compounds featuring a 6-amino group demonstrated good to moderate efficacy, with EC₅₀ values (the concentration required to achieve 50% of the maximum effect) ranging from 0.068 µM to 3.7 µM. nih.gov For example, the 6-amino derivative of N¹-(4-aminobenzyl)triazine (compound 4c) showed an EC₅₀ value of 0.068 µM. nih.gov Interestingly, a dihydro-triazine analog, where the 6-methylthio group was removed and the ring hydrogenated, retained comparable anti-HIV-1 activity (EC₅₀ = 0.11 µM) but with significantly lower cytotoxicity. nih.gov

Another study focused on novel s-triazine derivatives prepared through the condensation of 2,4,6-trichloro-1,3,5-s-triazine with various amines and subsequent derivatization. researchgate.net These compounds were evaluated for their activity against HIV-1 and HIV-2. researchgate.net The structure-activity relationships highlighted that the nature of the substituents on the triazine ring is critical for potent antiviral effects. nih.govresearchgate.net The development of resistance to existing NNRTIs continues to drive the search for new agents, with triazine derivatives remaining a promising area of exploration. researchgate.netthemedicon.com

Table 2: Anti-HIV-1 Activity of Selected Triazine Derivatives

Compound Description EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
Compound 4c 6-Amino derivative of N¹-(4-aminobenzyl)triazine 0.068 ± 0.030 47 ± 7 691 nih.gov

Antiprotozoal and Antimalarial Investigations

Triazine derivatives have been identified as a promising class of compounds in the fight against protozoal diseases, most notably malaria, which is caused by the Plasmodium falciparum parasite. longdom.org The structural similarity of some triazines to established antifolate drugs like pyrimethamine (B1678524) has spurred interest in their development as antimalarial agents, especially in the face of widespread drug resistance. longdom.org

A series of novel 1,3,5-triazine analogs were developed through structure modification of the tyrosine kinase inhibitor nilotinib. nih.gov These efforts led to the identification of compounds with potent antimalarial activity. Compound 15a from this series demonstrated strong efficacy against two strains of P. falciparum (PfK1 and PfFCR3), with IC₅₀ values (the concentration required to inhibit parasite growth by 50%) of 0.28 µM and 0.29 µM, respectively. nih.gov

Another study involved the synthesis and screening of 22 different 2-[3,5-substituted pyrazol-1-yl]-4,6-trisubstituted triazine derivatives against P. falciparum. capes.gov.br This research highlights the broad and ongoing effort to explore the vast chemical space of triazine derivatives to identify new and effective antimalarial leads. capes.gov.br While much of the focus has been on 1,3,5-triazines, the potential of 1,2,4-triazines (as-triazines) as antimalarials is also recognized, though less explored. longdom.org

Table 3: Antimalarial Activity of a Selected Triazine Derivative

Compound Description IC₅₀ against PfK1 (µM) IC₅₀ against PfFCR3 (µM) Reference

Anti-inflammatory and Antithrombotic Research

Cyclooxygenase (COX-1/COX-2) Inhibitory Activities

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Inhibition of these enzymes reduces the production of prostaglandins, which are mediators of inflammation and pain. nih.gov While many heterocyclic compounds are known to possess anti-inflammatory properties, specific research detailing the direct COX-1 or COX-2 inhibitory activities of as-Triazine, 5,6-diphenyl-3-(methylthio)- derivatives is not extensively documented in the reviewed literature. However, the anti-inflammatory potential of the broader triazine class is suggested by the activities of related compounds. For instance, chromones isolated from Dysophylla stellata have been shown to possess both anti-inflammatory and COX-1/COX-2 inhibitory activities. epa.gov The development of intestinal damage by some NSAIDs is linked to the dual inhibition of both COX-1 and COX-2, highlighting the complexity of targeting these enzymes. nih.gov Further investigation is required to determine if 5,6-diphenyl-as-triazine derivatives exert their potential anti-inflammatory effects through the COX pathway.

Antiplatelet Aggregation and Antithrombotic Profiles

Platelet aggregation is a critical process in the formation of thrombi, which can lead to arterial occlusive diseases. nih.gov Antiplatelet agents are therefore vital for the prevention and treatment of thrombotic events. The search for novel antithrombotic compounds is ongoing, exploring various natural and synthetic sources. While the reviewed literature provides extensive information on the pharmacological profiles of triazines, specific studies focusing on the antiplatelet aggregation and antithrombotic effects of as-Triazine, 5,6-diphenyl-3-(methylthio)- and its direct derivatives are not prominently featured. Research in this area has identified other classes of compounds, such as the cyclodepsipeptide Isaridin E from a marine-derived fungus, which inhibits ADP-induced platelet aggregation and reduces thrombosis formation in mouse models. nih.gov This indicates a potential area for future research to evaluate whether the 5,6-diphenyl-as-triazine scaffold can be optimized to yield derivatives with a favorable antithrombotic profile.

Neuro-pharmacological Research Potential

Derivatives of the triazine core have emerged as highly promising candidates for the treatment of neurological and neurodegenerative disorders, including Alzheimer's disease and epilepsy.

In the context of Alzheimer's disease, research has focused on multiple targets. A study on 5,6-diphenyl triazine-thio methyl triazole hybrids, which are structurally very similar to the subject compound, identified them as multifunctional agents. nih.gov These compounds were evaluated as inhibitors of BACE1 (beta-secretase 1) and cholinesterases (AChE and BuChE), all of which are key enzymes in Alzheimer's pathology. Compound 4a showed the best BACE1 inhibitory activity (40% inhibition at 50 µM), while compound 4c was the most potent Butyrylcholinesterase (BuChE) inhibitor with an IC₅₀ value of 6.4 µM. nih.gov

Separately, 1,3,5-triazine derivatives have been developed as potent and selective ligands for the serotonin (B10506) 5-HT₆ receptor, another promising target for improving cognitive impairment in Alzheimer's disease. nih.govmdpi.com One such derivative, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3), was identified as a potent 5-HT₆ receptor ligand with a high affinity (Ki = 13 nM). nih.gov

Furthermore, derivatives of 5,6-bisaryl-1,2,4-triazine-3-thiol have been synthesized and evaluated for anticonvulsant activity. researchgate.net A compound from this series bearing a 4-pyridylmethylthio moiety demonstrated the highest protection in both electroshock and pentylenetetrazole (PTZ)-induced seizure models in vivo, indicating potential for developing new antiepileptic drugs. researchgate.net

Table 4: Neuro-pharmacological Activity of Selected Triazine Derivatives

Compound Target Activity Value Reference
Compound 4a BACE1 % Inhibition 40% at 50 µM nih.gov
Compound 4b Acetylcholinesterase (AChE) % Inhibition 25.1% at 50 µM nih.gov
Compound 4c Butyrylcholinesterase (BuChE) IC₅₀ 6.4 µM nih.gov

Beta-secretase 1 (BACE1) Inhibition for Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, making it a prime target for therapeutic intervention. Research has shown that derivatives of the 5,6-diphenyl-as-triazine scaffold can act as inhibitors of this enzyme.

In one study, new hybrids of 5,6-diphenyl triazine-thio methyl triazole were designed and synthesized as multifunctional agents for Alzheimer's disease. tandfonline.com Among the synthesized compounds, two derivatives, 4a and 4h , demonstrated the most significant inhibitory activity against BACE1, with inhibition rates of 40% and 37.5% respectively, at a concentration of 50 µM. tandfonline.com Molecular docking studies of compound 4a revealed that it effectively occupies the entire BACE1 enzyme. tandfonline.com The thio triazine fragment of the molecule was found to penetrate deeply into the S2 binding site, forming two hydrogen bonds with the amino acids Thr72 and Gln73. tandfonline.com

While some triazine-based derivatives are reported to be potent BACE1 inhibitors, not all demonstrate significant activity. nih.gov For instance, a series of nine trisubstituted 1,3,5-triazine-based derivatives showed largely insignificant activity at a concentration of 10 µM. nih.gov However, within this series, methyl (4-{4-[(2,3-dihydroxypropyl)amino]-6-[(4-sulfamoylbenzyl)amino]-1,3,5-triazin-2-yl}piperazin-1-yl)- acetate (B1210297) and 4-({4-chloro-6-[(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonamide showed approximately 9% and 2% inhibition of BACE1 activity, respectively. nih.gov

Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are also significant targets in the management of Alzheimer's disease. Derivatives of 5,6-diphenyl-as-triazine have been evaluated for their inhibitory effects on these enzymes.

In vitro assays of 5,6-diphenyl triazine-thio methyl triazole hybrids showed that most of the derivatives had a greater selectivity for BuChE over AChE. tandfonline.com The most potent BuChE inhibitor from this series was compound 4c , which displayed an IC50 value of 6.4 µM. tandfonline.com Another compound, 4b , exhibited a 25.1% inhibition of AChE at a concentration of 50 μM. tandfonline.com Molecular docking studies suggested that the thiazolidinone moiety in these compounds is crucial for their inhibitory mechanism by fitting well into the enzyme's binding pocket. tandfonline.com

Neuroprotective Mechanisms and Applications

Beyond enzyme inhibition, derivatives of as-triazine have demonstrated neuroprotective properties. A study on a triazine derivative, 3-thiomethyl-5,6-di-(4-chlorophenyl)-1,2,4-triazine, which can cross the blood-brain barrier, has highlighted its antioxidant and neuroprotective effects in vitro.

In a rat model of Alzheimer's disease, this triazine derivative showed neuroprotective effects. Further research into related compounds has explored their potential in reversing memory deficits and protecting against neuronal damage. For example, two naphthyl-derived methylpiperazine-1,3,5-triazine analogues, one with a thioether linker (WA-22 ) and another with a selenium-ether linker (PPK-32 ), have shown high affinity for 5-HT6 receptors and demonstrated neuroprotective profiles. nih.gov Chronic administration of WA-22 completely reversed memory disturbances induced by (+)MK-801 in a novel object recognition test in rats. nih.gov The selenium-containing compound PPK-32 also showed a broad neuroprotective profile, particularly at the genetic level. nih.gov

Targeting Adenosine (B11128) A2A Receptors for Parkinson's Disease

Antagonists of the adenosine A2A receptor have emerged as a promising therapeutic strategy for Parkinson's disease. nih.gov Novel 1,3,5-triazines have been developed and investigated as antagonists for this receptor. nih.gov

In one study, the radioligand binding and selectivity of these triazine analogs were tested in HEK293 cells transfected with human A2A and A1 adenosine receptor cDNA, where they showed selective affinity for the A2A receptor. nih.gov Molecular docking analysis of the most potent molecule, 7c , indicated that it forms numerous non-bonded interactions within the active site of the A2A receptor, interacting with amino acids such as Ala59, Ala63, Ile80, Val84, Glu169, Phe168, Met270, and Ile274. nih.gov This research identified 1,3,5-triazines as a new class of adenosine A2A receptor antagonists. nih.gov

Other Therapeutic and Biological Investigations

α-Glucosidase Inhibitory Activity

Derivatives of as-triazine have shown significant potential as α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. researchgate.nettandfonline.com A novel series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides were synthesized and evaluated for this activity. researchgate.nettandfonline.com All the synthesized compounds in this series demonstrated potent α-glucosidase inhibitory activity, with IC50 values ranging from 12.46 ± 0.13 µM to 72.68 ± 0.20 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 µM). researchgate.net

The most potent inhibitor in this series was compound 5j , which has a strong electron-withdrawing nitro group on the arylacetamide moiety and an IC50 value of 12.46 ± 0.13 µM. researchgate.net In another study, a series of 3-aceto(benzo)hydrazide-1,2,4-triazine analogs were investigated. The most active compound, (N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide) , showed an IC50 of 12.0 μM, making it 60 times more potent than acarbose.

Table 1: α-Glucosidase Inhibitory Activity of as-Triazine Derivatives

Compound IC50 (µM) Reference
5j (2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide) 12.46 ± 0.13 researchgate.net
(N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide) 12.0
Acarbose (Standard) 817.38 ± 6.27 researchgate.net

Modulation of Specific Enzyme Activities (e.g., Cellobiase)

While extensive research has been conducted on the inhibition of enzymes like BACE1, cholinesterases, and α-glucosidase by as-triazine derivatives, there is a lack of available scientific literature specifically detailing the modulation of cellobiase activity by "as-Triazine, 5,6-diphenyl-3-(methylthio)-" or its related derivatives.

However, studies on the broader class of 5,6-diaryl-1,2,4-triazine derivatives have shown their ability to inhibit other enzymes, such as cyclooxygenase (COX). In one study, a series of 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives were synthesized, and their COX inhibitory activities were investigated. This indicates that the 5,6-diphenyl-as-triazine scaffold is a versatile platform for developing inhibitors of various enzymes.

Research on as-Triazine, 5,6-diphenyl-3-(methylthio)- and its Derivatives as Potential Agrochemicals Remains Limited

Despite the broad investigation of triazine compounds in agriculture, specific research into the herbicidal and insecticidal applications of as-Triazine, 5,6-diphenyl-3-(methylthio)- and its derivatives is notably scarce in publicly available scientific literature. While the 1,2,4-triazine (B1199460) core is a feature of various biologically active molecules, the focus of research on derivatives containing the 5,6-diphenyl substitution has predominantly been in the realm of medicinal chemistry, with investigations into their antitumor, antimicrobial, and anti-inflammatory properties.

The broader class of triazines is well-established in the agrochemical industry. Symmetrical triazines (1,3,5-triazines), for example, are known for their potent herbicidal activity, which functions by inhibiting photosynthesis in target weed species. However, this well-documented activity does not directly translate to all triazine isomers and substitution patterns.

A review of existing literature reveals that while various derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) have been synthesized and evaluated for biological activity, these studies have generally not extended to screening for herbicidal or insecticidal effects. For instance, some 3-substituted amino-5,6-diphenyl-1,2,4-triazines have demonstrated moderate activity against certain fungi and bacteria, but their potential as crop protection agents against weeds or insects was not a reported focus of the research. researchgate.net Similarly, other studies have explored the synthesis of novel 1,2,4-triazine derivatives containing thiazole (B1198619) and benzothiazole (B30560) rings, evaluating them for antitumor and anticholinesterase activity, but not for pesticidal properties. ingentaconnect.com

The current body of scientific work primarily details the synthesis and evaluation of 5,6-diphenyl-1,2,4-triazine derivatives for various therapeutic applications, including as potential treatments for cancer and Alzheimer's disease. ingentaconnect.comnih.gov

Computational Chemistry and Molecular Modeling Studies on As Triazine, 5,6 Diphenyl 3 Methylthio

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of various organic molecules, including derivatives of 1,2,4-triazine (B1199460). nih.gov Computational studies utilizing DFT, particularly with Becke's three-parameter functional and the Lee-Yang-Parr functional (B3LYP), have been instrumental in understanding the molecular structures and properties of these compounds. nih.govcolab.ws Methods such as the B3LYP/6-31G(d) and B3LYP/6-311G++(d,p) basis sets are frequently employed to perform geometry optimization, calculate electronic properties, and predict spectroscopic behaviors of triazine systems. colab.wsbohrium.com These theoretical calculations provide valuable insights that complement experimental findings and help in the rational design of new materials. griffith.edu.au

The optimization of the molecular structure of as-triazine derivatives is a foundational step in computational analysis, typically performed using DFT methods like B3LYP with a 6-31G(d) or 6-31G(d,p) basis set. nih.govbohrium.com For the parent structure, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), which is closely related to the methylthio- derivative, calculations reveal a non-planar geometry. nih.govd-nb.info This non-planarity is a critical feature of its conformation.

To minimize steric hindrance between the bulky phenyl groups and the triazine ring, the phenyl groups are rotated out of the plane of the triazine core. nih.govd-nb.info DFT calculations have quantified this rotation, showing, for instance, that one of the phenyl groups in the DTT structure rotates out of the triazine plane by an angle of 33.44°. nih.govd-nb.info This twisting is a common characteristic among 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives to achieve a more stable, lower-energy conformation. nih.gov The optimized bond lengths and angles obtained from these calculations serve as the basis for further electronic property analysis. d-nb.info

Table 1: Selected Calculated Geometrical Parameters for a 5,6-diphenyl-1,2,4-triazine Derivative (DTT)

Parameter Value Description
Phenyl-Triazine Dihedral Angle 33.44° The angle of rotation of a phenyl group relative to the triazine ring to reduce steric hindrance. nih.govd-nb.info

This table is based on data for the closely related precursor, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT).

The electronic properties of as-Triazine, 5,6-diphenyl-3-(methylthio)- are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colab.ws The energies of these orbitals and the gap between them (E_g) are key indicators of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. d-nb.infonih.gov

Calculations for related 5,6-diphenyl-1,2,4-triazine structures show that the HOMO is typically localized on the electron-donating parts of the molecule, such as the sulfur atom and the phenyl rings, while the LUMO is centered on the electron-accepting triazine core and phenyl groups. d-nb.info A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer (ICT), which can influence the molecule's optical properties. nih.gov For the related precursor DTT, the calculated energy gap (E_g1) was found to be the highest among a series of similar compounds, indicating its lower reactivity in that specific comparison. nih.gov

The Molecular Electrostatic Potential (MEP) is another crucial descriptor, providing a visual map of the charge distribution on the molecule's surface. colab.ws It helps identify the nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, predicting how the molecule will interact with other species. colab.ws

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a 5,6-diphenyl-1,2,4-triazine Derivative (DTT)

Parameter Calculated Value (eV) Significance
E_HOMO -6.048 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. d-nb.info
E_LUMO -2.258 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. d-nb.info
Energy Gap (E_g) 3.790 Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. d-nb.infonih.gov

This table is based on data for the closely related precursor, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), calculated at the B3LYB/6-31G(d,p) level of theory. d-nb.info

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict and interpret the spectroscopic signatures of triazine derivatives. bohrium.comresearchgate.net Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. bohrium.comresearchgate.net For example, the calculated vibrational frequencies in a computed IR spectrum can be correlated with the stretching and bending modes of specific functional groups, such as C=N and C-S bonds, within the molecule. researchgate.net Similarly, calculated ¹H-NMR chemical shifts help in assigning the signals observed in the experimental spectrum to specific protons in the molecule. researchgate.net

The electronic absorption spectra in the UV-Visible range are typically predicted using TD-DFT calculations. bohrium.com These computations can determine the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, such as π → π* and n → π* transitions. researchgate.net Studies on related compounds have shown that computational optical properties are often in good agreement with experimental results measured in solvents like ethanol (B145695). bohrium.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. d-nb.infonih.gov This analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the properties of molecules in their electronic excited states. nih.govgriffith.edu.au It is extensively used to calculate the electronic absorption and emission spectra of 1,2,4-triazine derivatives. bohrium.com TD-DFT allows for the prediction of vertical excitation energies, which correspond to UV-Vis absorption, and the optimization of excited-state geometries to predict fluorescence or phosphorescence emission energies. griffith.edu.ausemanticscholar.org

Studies on bis(5,6-diphenyl-1,2,4-triazines) have successfully used TD-DFT (at the mPW1PW91/6–31G(d) level) to calculate absorption and emission spectra in both the gas phase and in solution, with results showing good agreement with experimental data. bohrium.com This method is also crucial for understanding the optoelectronic behavior of these molecules, such as their potential use as dye sensitizers in solar cells, by calculating properties like light-harvesting efficiency (LHE) and open-circuit voltage (Voc). nih.govd-nb.info

The nonlinear optical (NLO) properties of molecules are of significant interest for applications in photonics and optoelectronics. DFT calculations are employed to predict these properties by determining the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov A large β value is a key indicator of a molecule's potential as an NLO material. nih.gov

For related triazine derivatives, DFT calculations have been used to compute these NLO parameters. nih.gov It has been found that molecules with small HOMO-LUMO energy gaps and significant intramolecular charge transfer tend to exhibit larger hyperpolarizability values. nih.gov The calculated β values are often compared to that of a standard NLO material like urea (B33335) to gauge their potential. nih.gov Such studies suggest that triazine derivatives can be readily polarized and may possess significant NLO characteristics. nih.gov

Table 3: Calculated NLO Properties for a Fused-Triazine Derivative

Property Calculated Value Unit
Dipole Moment (μ) 2.76 D
Polarizability (α) 6.09 x 10⁻²⁴ esu
Hyperpolarizability (β) Varies (compared to urea) esu

This table presents representative data for a related fused-triazine derivative to illustrate the type of information obtained from NLO calculations. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For as-triazine derivatives, these simulations have been instrumental in understanding their interactions with various biological targets.

Molecular docking studies have successfully predicted the binding modes of 5,6-diphenyl-as-triazine derivatives with several protein receptors. In a study involving multifunctional agents for Alzheimer's disease, a hybrid of 5,6-diphenyl triazine-thio methyl triazole was docked into the active site of the β-secretase 1 (BACE1) enzyme. nih.govresearchgate.net The simulations revealed that the thio-triazine fragment penetrates deeply into the S2 binding site, forming critical hydrogen bonds with the amino acid residues Thr72 and Gln73. nih.govresearchgate.net The 6-phenyl ring was shown to have a potential hydrophobic interaction with the S1 pocket, while other aromatic moieties occupied the S'2 pocket through hydrophobic interactions. nih.govresearchgate.net

Similarly, docking studies of other triazine derivatives have elucidated their binding mechanisms. For instance, in the adenosine (B11128) A2A receptor, the amino-triazine core of certain ligands forms crucial hydrogen bonds with the side chain of Asn2536.55. acs.org In studies targeting the epidermal growth factor receptor (EGFR), docking simulations highlighted interactions with key residues such as Lys745, Met790, Asn842, and Asp855. nih.gov For dual ligands targeting human adenosine A1 and A3 receptors (hA1/hA3 AR), the triazine ring was shown to form π–π interactions with phenylalanine residue F1715.29 in the hA1 AR binding pocket. mdpi.com These predictions provide a structural basis for the observed ligand-receptor interactions.

Table 1: Predicted Binding Interactions of Triazine Derivatives with Protein Receptors

Compound/Derivative Class Target Protein Key Interacting Residues Type of Interaction Source(s)
5,6-Diphenyl triazine-thio methyl triazole hybrid BACE1 Thr72, Gln73 Hydrogen Bonds nih.gov, researchgate.net
5,6-Diphenyl triazine-thio methyl triazole hybrid BACE1 - Hydrophobic Interactions (S1, S'2 pockets) nih.gov, researchgate.net
1,2,4-Triazine derivatives Adenosine A2A Receptor Asn2536.55 Hydrogen Bonds acs.org
Trisubstituted Triazine derivatives EGFR Lys745, Met790, Asn842, Asp855 Binding Association nih.gov
1,3,5-Triazine (B166579) derivatives Human A1 Adenosine Receptor F1715.29 π–π Stacking mdpi.com
1,3,5-Triazine derivatives PI3Kγ - Active Site Pocket Occupation derpharmachemica.com

Computational models provide a powerful tool for rationalizing the biological activities and selectivity profiles of as-triazine compounds. The predicted binding modes often correlate well with experimental data. For example, the strong binding affinity and specific interactions of the 5,6-diphenyl triazine-thio methyl triazole hybrid within the BACE1 active site provide a clear rationale for its observed inhibitory activity against this enzyme, which is a key target in Alzheimer's disease research. nih.govresearchgate.net

Furthermore, computational studies help explain the selectivity of these compounds. The development of selective Tie-2 kinase inhibitors from a multi-kinase inhibitor was guided by structural analysis, which showed that reversing amide connectivity and incorporating aminotriazine (B8590112) moieties could achieve excellent potency and selectivity over KDR. drugbank.com Similarly, differences in inhibitory activity among triazine derivatives against various cancer cell lines can be explained by their specific interactions within the target enzymes. For example, some tri-substituted s-triazine derivatives show low cytotoxicity against normal cells while being potent against cancer cells, and these selective effects can be rationalized through in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles and docking studies. rsc.org The selectivity of certain derivatives for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) has also been attributed to how well the ligand fits into the respective enzyme's binding pocket, as revealed by molecular docking. nih.gov

Computational methods are crucial for elucidating the precise mechanisms of enzyme inhibition. For the 5,6-diphenyl triazine-thio methyl triazole hybrid, docking studies suggest a mechanism where the molecule acts as a BACE1 inhibitor by occupying multiple substrate-binding pockets (S1, S2, S'2) simultaneously. nih.govresearchgate.net This multi-pocket occupancy effectively blocks substrate access to the catalytic dyad.

Beyond simple occupancy, computational studies can reveal more complex inhibition mechanisms. For instance, some triazine derivatives are designed as covalent inhibitors. wipo.int These compounds contain reactive groups, or "warheads," that form a covalent bond with a specific residue, often a cysteine, in the target enzyme, leading to irreversible inhibition. wipo.int Computational modeling is essential in designing the linker that connects the triazine scaffold to the warhead to ensure it targets the intended residue. wipo.int Enzyme inhibition can follow several reversible pathways, including competitive, noncompetitive, and uncompetitive inhibition, which can be distinguished computationally by analyzing how the inhibitor affects the enzyme-substrate complex. libretexts.org For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, a mechanism frequently modeled in docking studies of triazine derivatives against targets like dihydrofolate reductase (pDHFR).

Advanced Computational Approaches in Rational Drug Design (e.g., Virtual Screening, De Novo Design)

Advanced computational techniques like virtual screening and de novo design have accelerated the discovery of novel triazine-based drug candidates. benthamscience.com Virtual screening involves computationally evaluating large libraries of chemical compounds to identify those likely to bind to a specific drug target. nih.gov This approach has been successfully applied to triazine derivatives to find new antimalarial agents and cancer therapeutics. derpharmachemica.comnih.gov For example, virtual screening of 2,4,6-trisubstituted triazines identified compounds with potent antimalarial activity by targeting the enzyme glutathione (B108866) transferase. derpharmachemica.com In another instance, virtual screening was used to identify novel 1,3,5-triazine scaffolds as selective inhibitors for different BRAF kinase mutants, which are implicated in various cancers. benthamscience.comnih.gov

De novo design, on the other hand, involves building novel molecular structures from scratch, guided by the three-dimensional structure of the receptor's binding site. acs.org This method was employed in the discovery of potent and selective 1,2,4-triazine antagonists for the adenosine A2A receptor, a target for Parkinson's disease treatment. acs.org By combining these advanced computational approaches, researchers can rapidly move from a target structure to promising lead compounds with desired pharmacological properties.

Table 2: Examples of Triazine Derivatives Identified Through Advanced Computational Methods

Computational Method Target Identified Scaffold/Compound Predicted/Observed Activity Source(s)
Virtual Screening Malarial Glutathione Transferase 2,4,6-trisubstituted triazines Antimalarial derpharmachemica.com
Virtual Screening BRAF Monomer, Homodimer, Heterodimer 1,3,5-Triazine containing heterocycles Selective BRAF Inhibition nih.gov, benthamscience.com
Structure-Based Drug Design Adenosine A2A Receptor 1,2,4-Triazine derivatives (e.g., 4k) A2A Antagonism acs.org
Virtual Screening S1P1 Receptor 2-imino-thiazolidine-4-one derivatives S1P1 Receptor Agonism nih.gov

Theoretical Studies on Material Science Applications and Adsorption Properties (e.g., Covalent Triazine Frameworks)

Theoretical studies have also illuminated the potential of as-triazine derivatives in material science, particularly in the formation of Covalent Triazine Frameworks (CTFs) and for their adsorption properties. CTFs are a class of porous organic polymers known for their high stability, rich nitrogen content, and tunable porosity. nih.govrsc.org These properties make them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

While direct synthesis of a CTF from as-Triazine, 5,6-diphenyl-3-(methylthio)- may not be extensively documented, theoretical principles guide the construction of CTFs from similar aromatic precursors. For example, a CTF (TDPDB) was prepared via a Friedel-Crafts reaction using N,N′-diphenyl-N,N′-di(m-tolyl)benzidine and a triazine monomer, resulting in a material with a high specific surface area (592.18 m² g⁻¹) and an excellent capacity for capturing iodine. researchgate.net Another approach involves the aromatic nucleophilic substitution reaction of cyanuric chloride with dilithium-aromatic reagents to form CTFs that exhibit photocatalytic activity in water splitting. nih.govrsc.org

Theoretical calculations are also employed to study the adsorption properties of triazine derivatives on various surfaces. Molecular mechanics and dynamics calculations have been used to study the adsorption of triazine-based pollutants on montmorillonite (B579905) clay. researchgate.netajrt.dz These studies optimize the geometry of the triazine molecules and calculate their dimensions to predict whether they can be inserted into the interlayer space of the clay, a key factor for effective adsorption and environmental remediation. researchgate.netajrt.dz Similarly, Density Functional Theory (DFT) and Monte Carlo simulations have been used to investigate the adsorption of triazine derivatives on iron surfaces to evaluate their potential as corrosion inhibitors. researchgate.net These studies indicate that the molecules interact strongly with the iron surface, displacing water molecules and forming a protective layer. researchgate.net

Table 3: Theoretical Studies on Material and Adsorption Properties of Triazine Derivatives

Study Type Material/System Computational Method Key Finding Application Source(s)
Framework Synthesis Covalent Triazine Framework (TDPDB) Friedel-Crafts Polymerization High surface area (592.18 m² g⁻¹) Iodine Capture & Sensing researchgate.net
Framework Synthesis Covalent Triazine Frameworks (CTF-1, CTF-2) Aromatic Nucleophilic Substitution Photocatalytic activity, Two-photon fluorescence Water Splitting, Photoimaging nih.gov, rsc.org
Adsorption Study Triazines on Montmorillonite Clay Molecular Mechanics (MM), Molecular Dynamics (MD) Adsorption possibility depends on molecular size and clay interlayer space Pollutant Removal researchgate.net, ajrt.dz
Adsorption Study Triazine derivatives on Fe(110) surface Density Functional Theory (DFT), Monte Carlo Simulations Strong adsorption energies, displacement of water molecules Corrosion Inhibition researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Characterization in As Triazine, 5,6 Diphenyl 3 Methylthio Research

High-Resolution Mass Spectrometry (HRMS, LC-MS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of as-Triazine, 5,6-diphenyl-3-(methylthio)-. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can unequivocally verify the compound's molecular formula, C₁₆H₁₃N₃S. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used. semanticscholar.org

When coupled with liquid chromatography (LC-MS), the technique allows for the separation of the target compound from impurities prior to mass analysis, providing purity information alongside structural data. semanticscholar.org

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. For as-Triazine, 5,6-diphenyl-3-(methylthio)-, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be prominent. Key fragmentation pathways would likely involve the loss of the methylthio radical (•SCH₃) or the cleavage of the triazine ring itself, leading to characteristic daughter ions. researchgate.netraco.cat The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the diphenyl and methylthio substituents to the triazine core.

Table 1: Predicted HRMS Fragmentation Data for as-Triazine, 5,6-diphenyl-3-(methylthio)-

IonFormulaPredicted m/zDescription
[M]⁺[C₁₆H₁₃N₃S]⁺279.0830Molecular Ion
[M+H]⁺[C₁₆H₁₄N₃S]⁺280.0908Protonated Molecular Ion
[M-SCH₃]⁺[C₁₅H₁₀N₃]⁺232.0926Loss of methylthio radical
[C₁₄H₁₀]⁺[C₁₄H₁₀]⁺178.0783Diphenylacetylene fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of as-Triazine, 5,6-diphenyl-3-(methylthio)- would show distinct signals for the different types of protons. A sharp singlet would be expected for the three protons of the methylthio (-SCH₃) group, likely appearing in the range of δ 2.6–2.7 ppm. semanticscholar.org The ten protons of the two phenyl rings would appear as a complex multiplet in the aromatic region, typically between δ 7.3 and 7.7 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A signal for the methyl carbon (-SCH₃) would be observed in the aliphatic region (around δ 14 ppm). semanticscholar.org The aromatic region would contain signals for the phenyl ring carbons (δ 128–136 ppm), while the carbons of the triazine ring, being part of a heteroaromatic system, would resonate further downfield (δ 150–170 ppm). nih.gov

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations, which are crucial for confirming the connection of the methylthio group and the phenyl rings to the correct positions on the triazine core. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for as-Triazine, 5,6-diphenyl-3-(methylthio)- in CDCl₃

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-SC H₃~ 2.65 (s, 3H)~ 14.1
Phenyl C -H~ 7.30 - 7.65 (m, 10H)~ 128.0 - 130.5
Phenyl quaternary C -~ 135.5
C 5, C 6 (Triazine)-~ 155.0 - 158.0
C 3 (Triazine)-~ 173.0

Infrared (IR) Spectroscopy for Functional Group Identification and Real-Time Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of as-Triazine, 5,6-diphenyl-3-(methylthio)- would display characteristic absorption bands corresponding to the vibrations of its structural components. The technique can also be used to monitor the progress of a reaction, for instance, by observing the disappearance of a reactant's characteristic peak (e.g., a thiol S-H stretch) and the appearance of the product's peaks.

Key expected vibrations include C=N and C=C stretching from the triazine and phenyl rings, respectively, in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. nist.gov

Table 3: Key IR Absorption Bands for as-Triazine, 5,6-diphenyl-3-(methylthio)-

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic RingC-HStretch3100 - 3000
Methyl GroupC-HStretch3000 - 2850
Triazine RingC=NStretch1640 - 1550
Phenyl RingsC=CStretch1600 - 1450
Methyl GroupC-HBend1465 - 1370
ThioetherC-SStretch800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides insight into its conjugation system. The spectrum of as-Triazine, 5,6-diphenyl-3-(methylthio)- is expected to be characterized by intense absorptions in the UV region, arising from π → π* transitions within the highly conjugated system comprising the two phenyl rings and the as-triazine core. nih.gov Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the triazine ring, may also be observed, often as a shoulder on the main absorption bands. researchgate.net The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the solvent polarity. For related 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives, these absorptions typically occur in the 300-400 nm range. nih.gov

Table 4: Typical Electronic Transitions for as-Triazine, 5,6-diphenyl-3-(methylthio)-

TransitionChromophoreExpected λ_max Range (nm)
π → πPhenyl rings, Triazine ring250 - 350
n → πTriazine ring (N atoms)330 - 400

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique provides exact bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. For as-Triazine, 5,6-diphenyl-3-(methylthio)-, obtaining suitable crystals would allow for the definitive confirmation of its structure. The analysis would reveal the planarity of the triazine ring and the dihedral angles between this core and the two phenyl rings, which are influenced by steric hindrance. nih.govnih.gov This information is invaluable for understanding intermolecular interactions, such as π-π stacking, in the solid state.

Table 5: Hypothetical Crystal Data for as-Triazine, 5,6-diphenyl-3-(methylthio)- (based on similar structures nih.gov)

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~ 14.5
b (Å)~ 7.1
c (Å)~ 18.6
β (°)~ 125
Volume (ų)~ 1550
Z4

Chromatographic Techniques (e.g., TLC, Column Chromatography, HPLC) for Purification and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and purity assessment of as-Triazine, 5,6-diphenyl-3-(methylthio)-.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive technique used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. It is performed on plates coated with an adsorbent like silica (B1680970) gel. semanticscholar.org

Column Chromatography: This is the standard method for purifying chemical compounds on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent mixture (eluent), often guided by TLC results, is passed through to separate the target compound from byproducts and unreacted starting materials. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound with high accuracy. A common method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.commdpi.com The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. researchgate.net

Table 6: Application of Chromatographic Techniques

TechniqueStationary PhaseTypical Mobile PhasePrimary Application
TLCSilica GelHexane/Ethyl Acetate (B1210297)Reaction monitoring, solvent screening
Column ChromatographySilica GelDichloromethane/Ethyl AcetatePreparative purification
HPLCC18 (Reverse-Phase)Acetonitrile/Water GradientPurity assessment, quantitative analysis

Future Perspectives and Interdisciplinary Research Directions for As Triazine, 5,6 Diphenyl 3 Methylthio

Development of Novel and Sustainable Synthetic Methodologies with Reduced Environmental Impact

The synthesis of 1,3,5-triazine (B166579) derivatives has traditionally relied on methods that can be time-consuming, energy-intensive, and often utilize hazardous solvents. nih.gov The foundational method often involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor, which requires careful temperature control at each step—0 °C for the first substitution, room temperature for the second, and higher temperatures for the third. nih.govnih.govmdpi.com This classical approach, while effective, presents environmental and economic challenges. nih.gov

In response, the field is moving towards "green" chemistry principles, which aim to reduce waste, energy consumption, and the use of harmful substances. researchgate.net For triazine synthesis, several innovative and sustainable techniques have emerged, showing significant advantages over conventional heating methods. mdpi.comrsc.org

Microwave-Assisted Synthesis: This method has been shown to dramatically reduce reaction times and improve yields. For instance, some reactions that take hours or even days using conventional reflux can be completed in minutes under microwave irradiation. nih.govrsc.orgchim.it This efficiency not only saves energy but also minimizes the formation of by-products. researchgate.net

Sonochemistry (Ultrasound-Assisted Synthesis): The application of ultrasonic irradiation is another powerful green technique. It has been demonstrated that sonochemical methods can significantly shorten reaction times to as little as five minutes while maintaining high yields (often over 75%). nih.govmdpi.com A key advantage of this approach is the ability to use water as a solvent, drastically reducing the reliance on organic solvents like DMF (dimethylformamide). nih.govmdpi.com

Phase Transfer Catalysis (PTC): The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance reaction efficiency, especially when combined with microwave or ultrasound techniques. nih.govmdpi.com These catalysts facilitate the transfer of reactants between different phases (e.g., aqueous and organic), leading to faster and more selective reactions. nih.gov

The table below compares conventional synthesis with emerging green methodologies for triazine derivatives.

MethodologyTypical Reaction TimeSolventYieldEnvironmental Impact
Conventional Heating 5-16 hoursDMF, THF69-88%High energy use, reliance on organic solvents
Microwave-Assisted 10-30 minutesMinimal or no solvent88-98%Reduced energy and solvent use
Ultrasound-Assisted 5-35 minutesWater, Ethanol (B145695)>75-96%Low energy, uses green solvents

Future research will likely focus on optimizing these green protocols for the specific synthesis of as-Triazine, 5,6-diphenyl-3-(methylthio)- and its analogs, aiming for scalable, cost-effective, and environmentally benign production processes. mdpi.comrsc.org

Exploration of New Biological Targets and Neglected Diseases for Therapeutic Intervention

The s-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties. mdpi.commdpi.comnih.govnih.gov Derivatives of 1,3,5-triazine have been investigated for their potential to inhibit various enzymes and cellular processes crucial for disease progression. nih.govnih.gov

New Anticancer Targets: While triazine derivatives have been studied for their effects on cancer cell lines like breast (MCF-7), lung (A549), and colon (HCT116), future research can explore more specific molecular targets. mdpi.comnih.govacs.org Promising targets for which triazine derivatives have shown inhibitory activity include:

EGFR and PI3K/mTOR Signaling Pathways: These pathways are often dysregulated in cancer. nih.govacs.org Novel analogs of as-Triazine, 5,6-diphenyl-3-(methylthio)- could be designed as potent inhibitors of key kinases in these cascades, such as PI3Kδ, Akt, and mTOR. nih.gov

DNA Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer therapy. nih.gov Developing triazine-based compounds that act as topoisomerase poisons or catalytic inhibitors is a promising avenue. nih.gov

Isocitrate Dehydrogenase 2 (IDH2): Mutant forms of this enzyme are found in certain cancers, and s-triazine compounds have been identified as potent inhibitors. nih.gov

Therapeutic Intervention for Neglected Diseases: Neglected Tropical Diseases (NTDs), such as Chagas disease, leishmaniasis, and tuberculosis, affect over a billion people worldwide, primarily in low-income populations. frontiersin.orgwikipedia.orggatesfoundation.org There is an urgent need for new, effective, and affordable treatments for these conditions. frontiersin.orgnih.gov The triazine scaffold presents a viable starting point for developing drugs against these diseases. nih.govnih.gov Research indicates that triazole-based compounds have shown promise in targeting the causative agents of malaria, tuberculosis, and leishmaniasis. nih.gov Future work should involve screening as-Triazine, 5,6-diphenyl-3-(methylthio)- and its derivatives against the parasites and bacteria responsible for these NTDs, such as Trypanosoma cruzi (Chagas disease) and Mycobacterium tuberculosis. nih.gov

The table below summarizes potential biological targets for therapeutic intervention using triazine derivatives.

Disease AreaPotential Biological TargetRationale
Cancer EGFR, PI3K/mTOR, AKTKey signaling pathways in cell proliferation and survival. nih.govacs.org
DNA Topoisomerases I & IICritical for cancer cell replication. nih.gov
Mutant IDH2A specific target in certain types of leukemia. nih.gov
Neglected Diseases Trypanosoma cruzi enzymesPotential to treat Chagas disease. nih.gov
Leishmania species enzymesPotential to treat Leishmaniasis. nih.gov
Mycobacterium tuberculosis enzymesPotential to treat Tuberculosis. nih.govnih.gov
Infectious Diseases Dihydropteroate synthetase (DHPS)Target for antibacterial agents. nih.gov
HIV-1 Reverse TranscriptaseTarget for anti-HIV agents. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery Pipelines

The traditional drug discovery process is notoriously long and expensive, with a vast chemical space to explore. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by dramatically accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can be integrated into the discovery pipeline for as-Triazine, 5,6-diphenyl-3-(methylthio)- in several impactful ways.

Predictive Modeling for ADMET Properties: AI/ML algorithms can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. nih.govnih.gov By applying these models to virtual libraries of as-Triazine, 5,6-diphenyl-3-(methylthio)- analogs, researchers can prioritize compounds with favorable drug-like properties and filter out those likely to fail early in the development process. nih.gov

Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify novel biological targets for diseases. mdpi.com This can help uncover new potential applications for triazine derivatives by linking them to previously unassociated disease pathways. mdpi.com

Rational Drug Design and Generative Models: Machine learning models, particularly deep learning techniques like graph neural networks (GNNs), can learn the relationship between a molecule's structure and its biological activity. nih.govastrazeneca.com This allows for the de novo design of novel triazine derivatives optimized for high potency and selectivity against a specific biological target. nih.gov Transfer learning approaches can further enhance predictive accuracy, even when high-quality data is limited. astrazeneca.com

Drug Repurposing: AI algorithms can screen existing compounds, including various triazine derivatives, against extensive databases of disease models to identify new therapeutic uses—a process known as drug repurposing. mdpi.com This can significantly shorten development timelines and reduce costs.

Potential for Functional Materials and Sensing Applications Beyond Pharmaceutical Uses

The unique electronic and photophysical properties of the s-triazine ring make it a valuable building block for advanced organic materials, extending its utility far beyond pharmaceuticals. researchgate.netnih.gov The electron-deficient nature of the triazine core, combined with its rigid, planar structure, makes it an excellent component for materials used in electronics and photonics. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are widely explored as host materials or electron-transporting materials in OLEDs. nih.govrsc.org Their high electron affinity and thermal stability contribute to the efficiency and longevity of these devices. nih.gov The 5,6-diphenyl substitution on the as-triazine core could enhance π-electron delocalization, potentially tuning the photoluminescent properties for specific applications. researchgate.net Future research could focus on synthesizing star-shaped or polymeric materials from as-Triazine, 5,6-diphenyl-3-(methylthio)- for use in next-generation displays and lighting. rsc.org

Solar Cells: Highly conjugated molecules based on a triazine core are being investigated for next-generation organic solar cells due to their ability to capture light and transport electrons. nih.gov The structural features of as-Triazine, 5,6-diphenyl-3-(methylthio)- make it a candidate for incorporation into donor-acceptor systems designed for efficient photovoltaic conversion.

Fluorescent Sensors: The fluorescence of triazine derivatives can be sensitive to their chemical environment, making them suitable for use as chemical sensors. researchgate.netrsc.org For example, they have been designed as fluorescent sensors for detecting nitro-containing explosives or changes in proton concentration. rsc.org The specific substituents on as-Triazine, 5,6-diphenyl-3-(methylthio)- could be modified to create selective sensors for various analytes.

Other Material Applications: The versatility of the triazine core has led to its use in a wide range of other materials, including heat-resistant polymers, liquid crystals, and porous organic frameworks for gas storage. researchgate.netbohrium.com

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While screening studies can identify the biological effects of as-Triazine, 5,6-diphenyl-3-(methylthio)-, a deeper understanding of its mechanism of action (MoA) at the molecular level is crucial for rational drug design and optimization. This requires a combination of computational and experimental techniques to elucidate precisely how the compound interacts with its biological targets.

Computational Modeling and Simulation:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of the triazine derivative within the active site of a target protein (e.g., a kinase or enzyme). nih.govnih.gov It provides initial insights into the key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug-target complex over time, offering a more realistic view of the interaction's stability and the conformational changes that may occur upon binding. nih.gov These simulations help validate docking poses and provide a deeper understanding of the binding thermodynamics. nih.gov

Experimental Validation:

X-ray Crystallography: Obtaining a crystal structure of the as-Triazine, 5,6-diphenyl-3-(methylthio)- bound to its target protein provides definitive, high-resolution information about the binding mode. This "snapshot" can confirm the interactions predicted by computational models and reveal the precise atomic contacts. acs.org

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to experimentally measure the binding affinity and kinetics of the drug-target interaction, providing quantitative data to complement structural studies.

Site-Directed Mutagenesis: By mutating key amino acid residues in the target protein that are predicted to interact with the compound, researchers can experimentally verify the importance of these residues for binding and activity.

By integrating these advanced computational and experimental approaches, a comprehensive, molecular-level picture of how as-Triazine, 5,6-diphenyl-3-(methylthio)- exerts its biological effects can be developed, paving the way for the creation of next-generation therapeutics with enhanced potency and selectivity.

Q & A

Q. What synthetic methodologies are commonly employed for 5,6-diphenyl-3-(methylthio)-as-triazine, and how are intermediates purified?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazine derivatives are synthesized by reacting thiourea derivatives with dichlorophosphazenes in tetrahydrofuran (THF) under inert conditions, followed by purification via column chromatography or recrystallization . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and removing byproducts (e.g., triethylammonium chloride) via filtration .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

X-ray crystallography is essential for resolving bond lengths and angles, as demonstrated for 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine (monoclinic system, space group P21/c, β = 125.587°) . Supplementary methods include 1^1H/13^13C NMR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis (C, H, N) to validate purity .

Q. How does the methylthio substituent influence the compound’s electronic properties?

The electron-withdrawing nature of the methylthio group alters the triazine ring’s electron density, affecting reactivity in substitution reactions. Comparative UV-Vis studies with pyridyl or phenyl analogs reveal shifts in absorption maxima, indicating changes in π-π* transitions .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of 5,6-diphenyl-3-(methylthio)-as-triazine in nucleophilic substitution reactions?

The methylthio group acts as a leaving group, enabling nucleophilic displacement. Evidence from analogous compounds suggests that reactions with amines or hydrazines proceed via an SN_NAr mechanism, with rate dependence on solvent polarity and base strength (e.g., Et3_3N in THF) . Computational studies (DFT) can model transition states and predict regioselectivity .

Q. How do structural modifications impact the compound’s stability under acidic/basic conditions?

Hydrolysis studies on related triazines show that the methylthio group is susceptible to nucleophilic attack in basic media, leading to sulfoxide or sulfone derivatives. In contrast, acidic conditions promote ring contraction or cleavage, as observed in fervenulin synthesis . Stability assays (HPLC, TGA) are recommended to quantify degradation products .

Q. What role does this compound play in coordination chemistry or bioactivity studies?

Triazine derivatives with sulfur or nitrogen donors form stable complexes with transition metals (e.g., Mn(II), Cu(II)), as shown via X-ray diffraction and spectroscopic methods . In bioactivity, analogs exhibit DNA-binding affinity via intercalation, assessed via competitive binding assays with GelRed or ethidium bromide . Structure-activity relationships (SAR) can guide antitumor or antimicrobial optimization .

Q. How can computational modeling enhance understanding of its supramolecular interactions?

Density Functional Theory (DFT) calculations predict intermolecular interactions (e.g., C–H⋯N hydrogen bonds) observed in crystal packing . Molecular docking simulations further elucidate binding modes with biological targets, such as DNA or enzymes .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions?

Variability may arise from solvent purity, catalyst loading, or temperature control. Reproducibility requires strict adherence to anhydrous conditions (e.g., THF distillation over Na/benzophenone) and real-time monitoring via TLC or 19^19F NMR for fluorine-containing analogs . Cross-validate crystallographic data with CCDC databases to resolve structural ambiguities .

Q. What strategies resolve conflicting bioactivity results across studies?

Discrepancies in IC50_{50} values or selectivity may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., fluorescence quenching vs. SPR for DNA binding) .

Methodological Recommendations

  • Synthetic Optimization : Use high-throughput screening (HTS) to identify ideal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) .
  • Crystallography : Refine disordered atoms using SQUEEZE in Olex2 for accurate electron density maps .
  • Computational Tools : Employ Gaussian09 for DFT or AutoDock Vina for docking studies, benchmarking against experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.